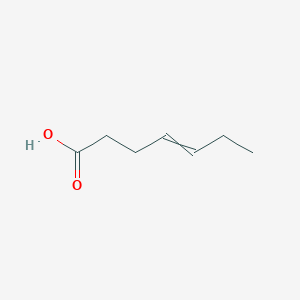

hept-4-enoic acid

Description

Nomenclature and Stereochemical Considerations in Hept-4-enoic Acid Research

The nomenclature of this compound must specify the stereochemistry of the double bond. The two possible isomers are (4E)-hept-4-enoic acid and (4Z)-hept-4-enoic acid. The "(4E)" designation, from the German entgegen, indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides. ontosight.ai Conversely, the "(4Z)" designation, from the German zusammen, indicates they are on the same side. This stereoisomerism is a critical aspect of its chemical identity, as the different spatial arrangements can lead to distinct physical properties and biological activities. vulcanchem.com For instance, the (E)-isomer is generally more thermodynamically stable due to reduced steric hindrance. vulcanchem.com

Derivatives of this compound also exhibit this stereochemical diversity. For example, the ethyl ester derivative has been noted to specifically feature the trans (E) configuration at the double bond. vulcanchem.com More complex derivatives, such as (S,E)-3-Hydroxy-7-(tritylthio)this compound, introduce additional stereocenters, further increasing the structural complexity and specificity required for its biological interactions.

| Property | Value |

| IUPAC Name | This compound |

| Chemical Formula | C₇H₁₂O₂ chembk.com |

| Average Molecular Weight | 128.17 g/mol vulcanchem.com |

| Monoisotopic Mass | 128.08373 g/mol ebi.ac.uk |

| Isomers | (4E)-hept-4-enoic acid, (4Z)-hept-4-enoic acid vulcanchem.comontosight.ai |

| InChI Key ((Z)-isomer) | KFXPOIKSDYRVKS-ARJAWSKDSA-N foodb.cacontaminantdb.ca |

| InChI Key ((E)-isomer) | KFXPOIKSDYRVKS-ONEGZZNKSA-N ebi.ac.uk |

Significance of this compound in Advanced Organic Synthesis and Biological Systems Research

In organic synthesis, this compound and its derivatives serve as valuable intermediates. For example, (E)-hept-4-enoic acid is a raw material for synthetic spices and flavors. chembk.com A common method for its preparation is the oxidation of (E)-4-heptenol. chembk.com More complex derivatives, such as (S,E)-3-Hydroxy-7-(tritylthio)this compound, are key intermediates in the synthesis of bioactive molecules like the histone deacetylase (HDAC) inhibitor Thailandepsin B. The synthesis of such complex molecules often involves stereoselective strategies to ensure the correct configuration, which is crucial for biological activity. Greener synthetic routes for derivatives like 4-methyl-hept-4-enoic acid using the Wittig reaction are also being explored. aidic.it

In biological systems, this compound is recognized as a medium-chain fatty acid. foodb.ca These types of fatty acids are involved in various biological roles, including acting as nutrients, contributing to membrane stability, and serving as energy sources. foodb.ca They are integral to lipid metabolism and transport. foodb.ca While less common than other fatty acids, its presence has been noted in natural sources like hop oil, where its methyl ester contributes to the aroma. vulcanchem.comcontaminantdb.ca Furthermore, complex derivatives have been investigated for their potential as anticancer agents and for their role in modulating biological pathways. For instance, a derivative of this compound has been studied for its involvement with the EP₄ receptor in response to oxidative stress. Another complex derivative, 7-Biphenyl-4-yl-hept-4-enoic acid, has been synthesized and tested for its effects on mosquito larvae. researchgate.net

Scope and Objectives of Academic Inquiry into this compound

The primary objectives of academic research into this compound and its derivatives are multifaceted. A significant focus is on the development of efficient and stereoselective synthetic methods. chembk.com This includes the preparation of specific isomers and complex derivatives that can be used as building blocks for larger, more complex molecules with potential therapeutic applications.

Another major area of inquiry is the elucidation of its biological roles and mechanisms of action. ontosight.ai Researchers are investigating how the structure and stereochemistry of this compound and its derivatives influence their interactions with biological targets such as enzymes and receptors. ontosight.ai This includes studying their potential as signaling molecules and their involvement in various physiological and pathological processes. ontosight.airesearchgate.net For example, studies have explored the role of a this compound derivative in the context of age-related macular degeneration. researchgate.net The study of its metabolic pathways and how it is processed within cells is also an active area of research. foodb.caresearchgate.net

| Research Area | Key Research Findings and Objectives |

| Organic Synthesis | Development of stereoselective synthesis methods. Use as an intermediate for complex molecules like Thailandepsin B. Exploration of greener synthetic routes. aidic.it |

| Biological Activity | Investigation of its role as a medium-chain fatty acid in metabolism and membrane structure. foodb.caontosight.ai Study of derivatives as potential anticancer agents and enzyme inhibitors. Elucidation of its role in signaling pathways. ontosight.ai |

| Natural Occurrence | Identification in natural sources such as hop oil. vulcanchem.comcontaminantdb.ca |

Structure

3D Structure

Properties

CAS No. |

35194-37-7 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

hept-4-enoic acid |

InChI |

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h3-4H,2,5-6H2,1H3,(H,8,9) |

InChI Key |

KFXPOIKSDYRVKS-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Pathways for Hept 4 Enoic Acid Derivatives

Classical Organic Synthesis Routes to Hept-4-enoic Acid and its Analogues

The synthesis of this compound, a medium-chain unsaturated fatty acid, and its related compounds is typically achieved through well-established organic transformations. nih.govchemicalbook.comnih.gov These classical routes offer flexibility in precursor selection and allow for the strategic construction of the molecular framework.

Multi-step Syntheses from Precursors

Constructing molecules like this compound often requires a sequence of reactions, a process known as multi-step synthesis. libretexts.org This approach allows for the gradual assembly of the target molecule from simpler, readily available starting materials. syrris.jp A synthesis can be designed by working backward from the target molecule in a process called retrosynthesis. For this compound, a key disconnection can be made across the C4-C5 double bond, suggesting a Wittig reaction, or at the C2-C3 bond, pointing towards an aldol-type condensation followed by further modifications.

A plausible multi-step pathway might involve:

Preparation of a key intermediate, such as a phosphonium (B103445) salt, via a nucleophilic substitution reaction.

Carbon-carbon bond formation to create the seven-carbon chain and the double bond, for example, through a Wittig olefination.

Functional group manipulation, if necessary, to yield the final carboxylic acid.

Such synthetic sequences are designed to maximize yield and control selectivity at each step. libretexts.org

Wittig Reaction Applications in Olefination

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. libretexts.orglibretexts.org It is particularly valuable for synthesizing this compound as it allows for the unambiguous placement of the double bond. libretexts.org The reaction involves a phosphonium ylide, also known as a Wittig reagent, reacting with a carbonyl compound. lumenlearning.com

The general scheme is as follows:

Phosphonium Salt Formation: A triarylphosphine, typically triphenylphosphine (B44618), reacts with an alkyl halide via an SN2 reaction to form a phosphonium salt. masterorganicchemistry.com

Ylide Formation: The phosphonium salt is deprotonated by a strong base to form the phosphonium ylide. libretexts.orgmasterorganicchemistry.com

Olefination: The ylide reacts with an aldehyde or ketone (in this case, propanal) to form an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. lumenlearning.comorganic-chemistry.org

A key advantage of the Wittig reaction is the high degree of regioselectivity, ensuring the double bond forms at the site of the original carbonyl group. libretexts.org However, controlling the stereoselectivity (the E/Z or trans/cis geometry of the resulting alkene) is a more nuanced aspect and depends heavily on the nature of the ylide. quora.comwikipedia.org

Unstabilized Ylides: Ylides with simple alkyl or hydrogen substituents are considered "unstabilized." These reactive ylides typically react under kinetic control, leading predominantly to the (Z)-alkene. organic-chemistry.orgwikipedia.org The reaction is often irreversible, and the stereochemical outcome is determined early in the reaction pathway. quora.com

Stabilized Ylides: Ylides bearing electron-withdrawing groups (like esters or ketones) are "stabilized" by resonance. They are less reactive and their reactions are often reversible. This allows for equilibration to the more thermodynamically stable (E)-alkene. lumenlearning.comresearchgate.net

Therefore, by choosing the appropriate Wittig reagent, one can selectively synthesize either (E)-hept-4-enoic acid or (Z)-hept-4-enoic acid.

| Ylide Type | Substituents (on carbanion) | Reactivity | Typical Major Isomer | Governing Factor |

|---|---|---|---|---|

| Unstabilized | Alkyl, H | High | (Z)-alkene | Kinetic Control |

| Stabilized | -COOR, -COR, -CN | Low | (E)-alkene | Thermodynamic Control |

The formation of the ylide requires the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom. masterorganicchemistry.com This C-H bond is acidic but still requires a very strong base for complete deprotonation. libretexts.org The choice of base is critical for the success of the reaction.

Commonly used bases include:

Organolithium reagents: n-Butyllithium (n-BuLi) is a very strong and common base for generating both stabilized and unstabilized ylides. masterorganicchemistry.com

Metal hydrides: Sodium hydride (NaH) is another strong base often employed. commonorganicchemistry.com

Metal amides: Sodium amide (NaNH₂) can also be used. masterorganicchemistry.com

Alkoxides: Strong alkoxides like potassium tert-butoxide are sometimes used, particularly for generating ylides from phosphonium salts with more acidic protons. libretexts.org

It is important to note that the presence of certain salts, such as lithium halides (which are byproducts when using organolithium bases), can influence the stereochemical outcome of the reaction. wikipedia.org "Salt-free" conditions, often achieved by preparing the ylide from other bases, can enhance Z-selectivity with unstabilized ylides. wikipedia.org

| Base | Formula | Typical Application | Notes |

|---|---|---|---|

| n-Butyllithium | n-BuLi | General purpose, for unstabilized and stabilized ylides | Produces lithium salt byproducts |

| Sodium Hydride | NaH | Effective for many ylides | Heterogeneous reaction |

| Sodium Amide | NaNH₂ | Strong base, effective for ylide formation | Often used in liquid ammonia |

| Potassium tert-butoxide | t-BuOK | Suitable for more acidic phosphonium salts | Can be used for in situ ylide generation |

Aldol (B89426) Condensation and Subsequent Transformations

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound. wikipedia.orglibretexts.org The initial product is a β-hydroxy carbonyl compound, which can often be dehydrated (either in situ or as a separate step) to yield an α,β-unsaturated carbonyl compound. organic-chemistry.orglumenlearning.com

While a direct aldol condensation does not yield this compound, it can be a key step in a multi-step synthesis to build the carbon backbone. A "crossed" or "mixed" aldol condensation, where two different carbonyl compounds are used, could be employed. wikipedia.org For instance, the enolate of a four-carbon aldehyde or ketone could react with propanal. Subsequent chemical transformations would then be necessary to shift the double bond to the C4 position and convert the carbonyl group to a carboxylic acid. This could involve steps like reduction, elimination, and oxidation. The reaction can be catalyzed by either acid or base. masterorganicchemistry.com

Nucleophilic Substitution Reactions for Functional Group Introduction

Nucleophilic substitution reactions are crucial for introducing and modifying functional groups within a synthetic sequence. libretexts.org In the context of synthesizing this compound, they are most prominently used in the preparation of precursors.

A primary example is the SN2 reaction between triphenylphosphine and a 4-halo-substituted butane (B89635) derivative (e.g., 1-bromo-3-carboxypropane or a protected version thereof) to form the phosphonium salt required for the Wittig reaction. lumenlearning.commasterorganicchemistry.com This reaction involves the nucleophilic attack of the phosphorus atom on the electrophilic carbon bearing the halogen, displacing the halide leaving group. masterorganicchemistry.com

Furthermore, nucleophilic substitution can be used to introduce the carboxylic acid moiety or other functionalities onto the carbon skeleton at various stages of the synthesis. ucl.ac.ukresearchgate.net The efficiency of these reactions depends on factors such as the nature of the nucleophile, the substrate, the leaving group, and the solvent. libretexts.org

Oxidation Reactions for this compound Production

A primary route for the synthesis of this compound involves the oxidation of the corresponding alcohol, hept-4-enol. This transformation is a fundamental process in organic synthesis, converting the hydroxyl group of the alcohol into a carboxylic acid functional group. While various oxidizing agents can accomplish this, the specific choice of reagent and reaction conditions is crucial to achieve high yields and avoid unwanted side reactions, such as cleavage of the carbon-carbon double bond.

A common laboratory-scale method for preparing (E)-hept-4-enoic acid is through the oxidation of (E)-4-heptenol. This precursor alcohol can be synthesized through several methods, including the reaction of allyl compounds with Grignard reagents. The subsequent oxidation to the carboxylic acid represents the final step in this synthetic sequence.

| Precursor | Product | General Transformation |

| (E)-Hept-4-enol | (E)-Hept-4-enoic acid | Oxidation of a primary alcohol to a carboxylic acid |

Specific Derivatization Strategies

The functionalization of this compound opens avenues for the creation of a wide array of derivatives with tailored properties. These strategies can target the carboxyl group, the double bond, or other positions on the carbon chain, enabling the synthesis of complex molecules such as thioethers and macrocycles.

Synthesis of Thioether Derivatives

Thioethers, characterized by a C-S-C linkage, are significant in various fields of chemistry. The synthesis of thioether derivatives of this compound can be approached in several ways. One common strategy involves the reaction of a thiol with a derivative of this compound where the hydroxyl of the carboxyl group has been replaced by a good leaving group.

An example of a thioether derivative of a modified this compound is (S,E)-3-Hydroxy-7-(tritylthio)this compound. nih.gov In this molecule, a tritylthio group (S-C(C6H5)3) is attached at the 7-position of the heptenoic acid backbone, demonstrating the feasibility of introducing bulky thioether moieties. nih.gov

General methods for thioether synthesis often involve the condensation of a thiol with an organic halide under basic conditions or the direct substitution of alcohols with thiols using an acid catalyst. nih.gov For carboxylic acids, derivatization to a more reactive species, such as an acyl halide or ester, can facilitate the reaction with a thiol to form a thioester, which contains a C(=O)-S-C linkage. Subsequent reduction of the thioester could yield the corresponding thioether.

| Derivative Type | Key Functional Group | General Synthetic Approach |

| Thioether | C-S-C | Reaction of a thiol with a this compound derivative containing a leaving group. |

| Thioester | C(=O)-S-C | Acylation of a thiol with an activated this compound derivative. |

Formation of Carboxyl Units

The introduction of an additional carboxyl group to the this compound framework to form a dicarboxylic acid can be achieved through oxidative cleavage of the double bond. A powerful method for this transformation is ozonolysis, which breaks the alkene and, depending on the workup conditions, can yield two carboxylic acid fragments. For this compound, this would result in the formation of succinic acid and propanoic acid.

Alternatively, derivatization of the existing carboxyl group can be considered a "formation of a carboxyl unit" in the context of creating a new functional moiety. For instance, the conversion of the carboxylic acid to an amide, ester, or acyl hydrazide introduces a new functional group derived from the original carboxyl unit. thermofisher.com These reactions typically proceed via activation of the carboxylic acid, for example, with a carbodiimide, followed by reaction with an appropriate nucleophile (an amine, alcohol, or hydrazine). thermofisher.com

| Strategy | Transformation | Potential Products from this compound |

| Oxidative Cleavage | Cleavage of the C=C bond to form two carboxyl groups | Succinic acid and propanoic acid |

| Carboxyl Group Derivatization | Conversion of the -COOH group to other functionalities | Amides, esters, acyl hydrazides |

Preparation of Macrocyclic Structures Incorporating this compound Moieties

Macrocycles, large ring structures, are of significant interest in medicinal and materials chemistry. This compound derivatives can serve as building blocks for the synthesis of macrocyclic structures. Two prominent strategies for the formation of large rings are ring-closing metathesis (RCM) and macrolactonization.

Ring-closing metathesis is a powerful reaction that forms a new double bond between two existing alkene functionalities within the same molecule, leading to a cyclic product and the expulsion of a small volatile alkene like ethylene. wikipedia.org To apply this to this compound, it would first need to be derivatized to contain a second terminal alkene. For example, esterification of this compound with an alcohol that also contains a terminal alkene, such as 3-buten-1-ol, would produce a diene. This diene could then undergo RCM, catalyzed by a ruthenium complex like Grubbs' catalyst, to form a macrocyclic lactone (an unsaturated cyclic ester). organic-chemistry.org The size of the resulting ring would depend on the length of the tether connecting the two alkene groups.

Macrolactonization is an intramolecular esterification reaction that forms a cyclic ester (a lactone). This requires a molecule that contains both a carboxylic acid and a hydroxyl group. A derivative of this compound, such as ω-hydroxy-hept-4-enoic acid, could undergo macrolactonization under the appropriate conditions (e.g., using a coupling agent to activate the carboxylic acid) to form a macrocyclic lactone.

| Method | Precursor Requirement | Type of Macrocycle Formed |

| Ring-Closing Metathesis (RCM) | A diene (e.g., an ester of this compound with an unsaturated alcohol) | Unsaturated macrocyclic lactone |

| Macrolactonization | A molecule with both a carboxyl and a hydroxyl group (e.g., a hydroxy derivative of this compound) | Saturated or unsaturated macrocyclic lactone |

Stereoselective Synthesis Approaches for Chiral this compound Derivatives

The introduction of chirality into molecules is of paramount importance, particularly in the synthesis of pharmaceuticals and biologically active compounds. Stereoselective synthesis allows for the preparation of a single enantiomer of a chiral molecule, which can have significantly different biological activity compared to its mirror image.

Application of Asymmetric Epoxidation (e.g., Sharpless Asymmetric Epoxidation)

The Sharpless asymmetric epoxidation is a renowned method for the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols. wikipedia.org This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide), a chiral diethyl tartrate (either (+)-DET or (-)-DET), and an oxidizing agent, typically tert-butyl hydroperoxide. wikipedia.org The choice of the tartrate enantiomer dictates the stereochemistry of the resulting epoxide, making it a highly predictable and reliable method for setting a specific stereocenter. harvard.edu

While this compound itself is not a direct substrate for the Sharpless epoxidation, a suitable precursor such as an allylic alcohol structurally related to it can be used. For instance, the reduction of this compound or its ester would yield hept-4-en-1-ol. Although this is a homoallylic alcohol, a related allylic alcohol such as (E)-hept-2-en-1-ol could undergo Sharpless epoxidation to produce a chiral epoxy alcohol. This intermediate, with its defined stereochemistry, can then be further manipulated.

A more direct approach would involve starting with a molecule that already contains the necessary allylic alcohol functionality and can be converted to a this compound derivative. For example, a five-carbon allylic alcohol could be epoxidized using the Sharpless method, and then the carbon chain could be extended to form the seven-carbon backbone of a chiral this compound derivative. The resulting chiral epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce new functional groups with controlled stereochemistry. researchgate.net Subsequent oxidation of the primary alcohol group would then yield the desired chiral this compound derivative.

| Reagent System | Substrate Type | Product | Stereochemical Control |

| Ti(OiPr)4, (+)- or (-)-DET, t-BuOOH | Primary or secondary allylic alcohols | 2,3-Epoxyalcohols | The choice of (+)- or (-)-diethyl tartrate determines the facial selectivity of the epoxidation. |

Enzymatic Resolution Techniques in Chiral Synthesis

Enzymatic resolution has become a cornerstone in the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. pharmasalmanac.comresearchgate.net Biocatalysts, such as enzymes, possess inherent stereoselectivity, making them ideal for separating enantiomers from a racemic mixture. pharmasalmanac.comnih.gov This approach avoids the harsh conditions and potential side reactions associated with some traditional chemical methods. nih.gov

One common strategy is enzymatic kinetic resolution, where an enzyme selectively catalyzes the transformation of one enantiomer in a racemic pair, leaving the other unreacted. nih.gov This difference in reaction rate allows for the separation of the two enantiomers. For instance, lipases are frequently used to catalyze the acetylation or hydrolysis of racemic alcohols or esters. nih.gov The reaction is allowed to proceed to approximately 50% conversion, at which point the mixture contains the unreacted, enantiomerically enriched starting material and the new, enantiomerically pure product. nih.gov While this method is effective, a key disadvantage is that the maximum theoretical yield for a single desired enantiomer is 50%. pharmasalmanac.com

To overcome yield limitations, techniques like enzymatic desymmetrization of meso compounds can be employed, which allows for a 100% theoretical yield of a single chiral product. pharmasalmanac.com The choice of enzyme and reaction conditions, such as solvent and temperature, is critical for achieving high enantiomeric excess (ee) and conversion rates. google.com

| Enzyme Class | Reaction Type | Substrate Example | Application Principle |

| Lipases (e.g., Candida antarctica Lipase B) | Acetylation / Hydrolysis | Racemic secondary alcohols, esters | Selectively acylates or hydrolyzes one enantiomer, allowing separation of the unreacted enantiomer from the acylated product. nih.gov |

| Dehydrogenases (e.g., Alcohol Dehydrogenase) | Reduction | Prochiral ketones | Stereoselectively reduces a ketone to produce a specific enantiomer of the corresponding alcohol. mdpi.comnih.gov |

| Esterases | Hydrolysis | Racemic thioesters | Selectively hydrolyzes the thioester bond of one enantiomer, enabling the resolution of the mixture. google.com |

Diastereoselective Reactions (e.g., Carbonyl-Ene Reaction)

Diastereoselective reactions are crucial for creating molecules with multiple stereocenters in a controlled manner. The carbonyl-ene reaction is a powerful, atom-economical method for forming carbon-carbon bonds and synthesizing homoallylic alcohols. nih.govnih.gov This pericyclic reaction involves an alkene with an allylic hydrogen (the ene) and a carbonyl compound (the enophile). researchgate.net

The reaction can be performed thermally at high temperatures (150–300 °C), but these conditions can limit the scope of the transformation. nih.govbrandeis.edu The use of Lewis acid catalysts can dramatically accelerate the reaction, allowing it to proceed at much lower temperatures, sometimes as low as -78 °C, with excellent yields. nih.gov Organocatalysis has also emerged as an effective means to facilitate these reactions. nih.gov

A key aspect of the carbonyl-ene reaction is its diastereoselectivity. In intramolecular versions of the reaction, different catalysts can favor the formation of specific diastereomers. For example, in the cyclization of certain aldehydes, a phosphoramide-derived catalyst was found to promote the reaction, favoring the formation of the trans diastereomer. nih.gov The ability to control this selectivity is vital in the synthesis of complex natural products. nih.gov

| Catalyst / Condition | Substrate Type | Key Feature | Outcome |

| Thermal (High Temp.) | Aldehydes, Ketones | No catalyst required | Proceeds at 150-200 °C; concerted thermal reaction. brandeis.edu |

| Lewis Acids (e.g., Me₂AlCl) | Aldehydes, Ketones | Greatly accelerates the reaction | Allows for high yields at room temperature or below. nih.gov |

| Organocatalysts (e.g., Phosphoric Acid) | Aldehydes | Less acidic than other catalysts | Promotes cyclization, favoring the formation of trans diastereomers. nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. nih.gov This involves the use of safer solvents, renewable materials, catalytic processes, and reaction designs that maximize atom economy and energy efficiency. researchgate.netnih.gov

Development of Environmentally Benign Solvent Systems

A primary focus of green chemistry is replacing volatile and hazardous organic solvents with environmentally benign alternatives. arkat-usa.orgiaph.in Water is considered one of the greenest solvents due to its abundance, non-toxicity, and safety profile. arkat-usa.orgresearchgate.net Other alternatives that have gained traction include ionic liquids, supercritical fluids (like CO₂), and bio-based solvents. researchgate.netresearchgate.net Solvent-free, or "neat," reactions represent an ideal scenario, eliminating solvent waste entirely. researchgate.net In some syntheses, palladium-catalyzed oxidation steps have been successfully performed in water, showcasing a more sustainable protocol. mdpi.com

| Solvent Type | Examples | Advantages in Synthesis |

| Aqueous | Water | Non-toxic, non-flammable, abundant, and economical. researchgate.net |

| Ionic Liquids | [bmim]BF₄, [Et₃NH][HSO₄] | Low volatility, thermal stability, and potential for catalyst recycling. researchgate.netresearchgate.net |

| Supercritical Fluids | Supercritical CO₂ | Non-toxic, inexpensive, and easily removed post-reaction. researchgate.net |

| Solvent-Free | Neat reaction conditions | Eliminates solvent use, reducing waste and simplifying purification. researchgate.net |

Utilization of Milder Base Reagents

A key principle of green chemistry is the reduction of auxiliary substances, which includes minimizing the use of strong acids and bases that can be corrosive and generate hazardous waste. nih.gov While some traditional syntheses may employ strong bases like sodium or potassium hydroxide (B78521) in stoichiometric amounts, greener approaches favor the use of catalytic amounts of milder reagents. googleapis.com Enzymatic reactions, for example, operate under physiological pH conditions, inherently avoiding the need for harsh bases. pharmasalmanac.com The development of solid acid and base catalysts that can be easily recovered and reused also contributes to a more sustainable chemical process. nih.gov

One-Pot Synthesis Strategies for Step Economy

One-pot synthesis strategies, where multiple reaction steps are performed in the same vessel without isolating intermediates, are highly aligned with green chemistry principles. sciepublish.com This approach improves "step economy" by reducing the number of purification steps, minimizing solvent waste, and saving time and energy. nih.gov

A notable example is the one-pot, multi-enzymatic synthesis of all four stereoisomers of 4-methylheptan-3-ol, a derivative of heptanoic acid. mdpi.com This process uses two different enzymes (an ene-reductase and an alcohol dehydrogenase) sequentially in the same reaction vessel to create two stereogenic centers with high control. mdpi.com Such chemoenzymatic cascades, sometimes combining chemical catalysts and enzymes in a single pot, are attractive for industrial synthesis as they streamline complex transformations into a single, efficient operation. sciepublish.com

Industrial Scale-Up Considerations in this compound Production

Translating a laboratory-scale synthesis of this compound or its derivatives to industrial production involves several critical considerations. Key factors include process efficiency, cost-effectiveness, safety, and sustainability.

One of the primary challenges is achieving high volumetric productivity and product yield to meet industrial requirements. researchgate.net For biocatalytic processes, this involves optimizing reaction conditions and potentially engineering the enzymes for greater stability and activity. mdpi.com A significant hurdle can be the poor solubility of nonpolar substrates like fatty acids in the aqueous media typically used for enzymatic reactions, which can limit catalytic activity. researchgate.net

Product inhibition, where the accumulation of the final product slows down or stops the catalytic reaction, is another major concern for industrial scale-up. researchgate.net For example, in the production of n-heptanoic acid, the product itself was found to be inhibitory to the enzyme system. researchgate.net Strategies to mitigate this include in-situ product removal.

For enzymatic processes, the cost and stability of the biocatalyst are paramount. Immobilizing the enzyme on a solid support allows for easier separation from the reaction mixture and enables its reuse over multiple cycles, which is crucial for making the process economically viable on a large scale. researchgate.net Furthermore, developing continuous processes using technologies like membrane reactors can significantly increase space-time yield and make production more efficient compared to batch processing. nih.gov The successful industrial-scale, multi-ton manufacturing of related compounds using methods like the carbonyl-ene reaction demonstrates that these sophisticated chemical transformations are indeed viable for large-scale production. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

A common and effective method for the synthesis of α,β-unsaturated esters, which can be precursors or derivatives of this compound, is the Wittig reaction. beilstein-journals.orgnih.govresearchgate.net This reaction involves the coupling of an aldehyde with a phosphorus ylide to form an alkene. For the synthesis of a this compound derivative like ethyl hept-4-enoate, a plausible route involves the reaction of propanal with (carbethoxymethylene)triphenylphosphorane. The optimization of such a reaction is crucial for maximizing yield and ensuring high stereoselectivity (i.e., the desired E or Z isomer) and purity.

Key parameters that are typically optimized include the choice of solvent, base, reaction temperature, and stoichiometry of the reactants. A systematic study would involve varying these parameters to identify the optimal conditions. For instance, the reaction might be tested in various solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and toluene (B28343) to assess the impact on reaction rate and selectivity. Similarly, different bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or milder bases like Amberlite resins can be evaluated. researchgate.net

Table 1: Hypothetical Optimization of Wittig Reaction for Ethyl hept-4-enoate Synthesis

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | THF | NaH | 0 to 25 | 12 | 75 |

| 2 | DCM | KOtBu | 25 | 8 | 82 |

| 3 | Toluene | KOtBu | 50 | 4 | 88 |

| 4 | THF | Amberlite | 25 | 24 | 65 |

This is a representative data table illustrating a potential optimization process.

The results of such an optimization study would likely indicate that a non-polar solvent like toluene at a moderately elevated temperature provides the highest yield in the shortest time. rsc.org The purity of the product is assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) to determine the ratio of stereoisomers and identify any byproducts, primarily triphenylphosphine oxide in the case of the Wittig reaction. nih.gov

Application of Continuous Flow Reactor Methodologies

Translating an optimized batch synthesis into a continuous flow process offers numerous advantages, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and greater potential for automation and scalability. whiterose.ac.uknih.govrsc.org

For the synthesis of this compound derivatives, a continuous flow setup would typically involve pumping streams of the reactants through a heated reactor coil or a packed-bed reactor. rsc.org The precise control over residence time—the duration the reactants spend in the heated zone—is a key advantage of flow chemistry, allowing for fine-tuning of the reaction to maximize conversion and minimize byproduct formation. tue.nl

A potential continuous flow setup for the synthesis of this compound via carboxylation of a Grignard reagent could utilize a tube-in-tube reactor. This design features a gas-permeable inner tube (e.g., Teflon AF-2400) containing the liquid reagent stream, housed within a larger tube pressurized with carbon dioxide (CO₂). This configuration allows for efficient and controlled dissolution of the gas into the liquid phase, driving the reaction to completion. durham.ac.uk The integration of in-line purification, such as using polymer-supported scavengers to remove byproducts, can lead to a highly efficient, telescoped process that generates a pure product stream directly from the reactor. whiterose.ac.ukdurham.ac.uk

Table 2: Illustrative Parameters for Continuous Flow Synthesis of a this compound Derivative

| Parameter | Value | Unit |

|---|---|---|

| Reactor Type | Packed-Bed / Coil | - |

| Reactant A Flow Rate | 0.5 | mL/min |

| Reactant B Flow Rate | 0.5 | mL/min |

| Reactor Temperature | 60 | °C |

| Residence Time | 10 | min |

| Back Pressure | 5 | bar |

This table presents typical parameters for a continuous flow synthesis process.

The use of continuous flow methodologies is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. The high surface-area-to-volume ratio in flow reactors allows for rapid dissipation of heat, preventing thermal runaway and improving the safety profile of the synthesis. whiterose.ac.uknih.gov

Chemical Reactivity and Mechanistic Investigations of Hept 4 Enoic Acid

Reaction Pathways Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) of hept-4-enoic acid is a versatile functional group that can undergo several characteristic reactions. These transformations are fundamental in organic synthesis for the creation of various derivatives. youtube.commsu.edu

One of the most common reactions is esterification , where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. youtube.commsu.edu This reversible reaction, often referred to as Fischer esterification, can be driven to completion by removing the water formed during the reaction. msu.edu For instance, the reaction of this compound with ethanol (B145695) would yield ethyl hept-4-enoate.

Another significant reaction is the formation of amides . Direct reaction with an amine is often challenging due to the acid-base reaction between the carboxylic acid and the basic amine. fishersci.itlibretexts.org Therefore, the carboxylic acid is typically converted into a more reactive derivative, such as an acyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. fishersci.it This two-step process, often employing reagents like thionyl chloride or oxalyl chloride for the first step, is a standard method for amide synthesis. fishersci.it Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct amidation by activating the carboxylic acid. libretexts.org

Furthermore, the carboxylic acid group can undergo reduction . However, this process is generally less reactive towards the alkene. Theoretical studies on similar bifunctional molecules suggest that reactions at the alkene group can be substantially faster than at the carboxyl group under certain conditions, such as radical additions. nih.gov

The carboxyl group can also be involved in halodecarboxylation reactions, where it is replaced by a halogen. This transformation, a variation of the Hunsdiecker reaction, can be achieved using reagents like N-halosuccinimides. researchgate.net

Transformations at the Unsaturated Alkene Site

The carbon-carbon double bond in this compound is susceptible to a range of reactions, primarily addition and polymerization, which are characteristic of alkenes. cymitquimica.comlibretexts.org

Polymerization Reactions

Unsaturated carboxylic acids, including this compound, can undergo polymerization to form long-chain polymers. researchgate.netgoogle.com This process can be initiated by radicals and is a common method for producing polymers with carboxylic acid side chains. researchgate.netwipo.int These polymers often exhibit properties like water solubility and can be used in various applications, such as biodegradable builders for detergents. google.com The polymerization of unsaturated carboxylic acids can occur in different solvents, including aqueous and non-aqueous media, and the resulting polymer's molecular weight can be controlled to achieve desired properties. google.com

| Polymerization Aspects of Unsaturated Carboxylic Acids |

| Initiation |

| Solvents |

| Polymer Properties |

| Applications |

Addition Reactions Across the Double Bond

The double bond in this compound readily undergoes addition reactions with various reagents. cymitquimica.commsu.edu These reactions are typically electrophilic additions, where an electrophile attacks the electron-rich double bond. msu.edu

Common addition reactions include:

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond.

Hydrohalogenation: The addition of hydrogen halides like hydrogen bromide (HBr) or hydrogen chloride (HCl).

Hydration: The acid-catalyzed addition of water to form a hydroxy-substituted heptanoic acid. msu.edu

The regioselectivity of these additions is often governed by Markovnikov's rule, although anti-Markovnikov addition can be achieved under specific conditions. Theoretical studies have shown that in radical addition reactions involving bifunctional molecules like ω-alkenoic acids, the reaction at the alkene group is significantly faster than at the carboxyl group. nih.gov Photocatalyzed additions of radicals to the double bond of alkenoic acids have also been demonstrated, leading to functionalized derivatives. nih.gov

Functional Group Deprotection Strategies (e.g., Trityl Thio Group Deprotection)

In the synthesis of complex molecules, it is often necessary to protect certain functional groups to prevent them from reacting under specific conditions. The trityl (triphenylmethyl) group is a common protecting group for thiols. In the context of a molecule containing a this compound backbone and a trityl-protected thiol, such as (S,E)-3-Hydroxy-7-(tritylthio)this compound, the deprotection of the trityl thio group is a crucial step.

The removal of the S-trityl group is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA). peptide.com This deprotection releases the free thiol. peptide.com Alternatively, the S-trityl group can be removed under mild oxidative conditions using reagents like iodine or silver nitrate. glenresearch.comnih.gov The choice of deprotection method can depend on the other functional groups present in the molecule and the desired outcome of the reaction. For instance, using iodine can lead to the simultaneous formation of a disulfide bond if another thiol is present. peptide.com

| Deprotection Method for S-Trityl Group | Reagents | Outcome |

| Acidic Cleavage | Trifluoroacetic acid (TFA) peptide.com | Free thiol peptide.com |

| Oxidative Cleavage | Iodine peptide.comnih.gov | Disulfide bond formation peptide.com |

| Oxidation | Silver Nitrate glenresearch.com | Free thiol glenresearch.com |

Influence of Stereochemistry on Chemical Reactivity and Product Formation

The stereochemistry of this compound and its derivatives can significantly influence their chemical reactivity and the stereochemical outcome of reactions. vulcanchem.com The configuration of the double bond (E or Z) and the presence of chiral centers can direct the approach of reagents and favor the formation of specific stereoisomers. cymitquimica.comvulcanchem.com

For example, in the synthesis of lactones from hydroxy-substituted heptenoic acids, the stereochemistry of the hydroxyl group plays a crucial role in the enantioselective lactonization process. vulcanchem.com The use of chiral auxiliaries or catalysts can control the diastereoselectivity of reactions. For instance, the diastereoselective carbonyl-ene reaction of olefins with chiral derivatives of glyoxylic acid can produce chiral 4-substituted 2-hydroxypent-4-enoic acid derivatives with high stereocontrol. researchgate.net

Furthermore, the stereochemistry of the starting material can influence the geometry of the product in addition reactions. The planar nature of the double bond allows for either syn or anti addition, leading to different diastereomers. msu.edu The specific stereochemical outcome is often dependent on the reaction mechanism and the reagents used. msu.edu

Advanced Analytical and Spectroscopic Characterization in Hept 4 Enoic Acid Research

Chromatographic Techniques for Purity and Isomer Analysis

Chromatography is fundamental in separating hept-4-enoic acid from impurities and resolving its various isomers. High-performance liquid chromatography (HPLC) and its ultra-high-performance counterpart are particularly powerful tools in this context.

When this compound is synthesized in a chiral form, such as in the creation of stereospecific bioactive molecules, verifying its enantiomeric purity is paramount. Chiral HPLC is the standard method for this purpose, capable of separating enantiomers that are otherwise identical in most physical and chemical properties.

In the synthesis of derivatives like (S,E)-3-Hydroxy-7-(tritylthio)this compound, a key intermediate for various complex molecules, chiral HPLC is employed to confirm the enantiomeric excess. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. For this specific derivative, a Chiralpak IA column has been successfully used to confirm an enantiomeric excess of greater than 99%. The ability to resolve enantiomers can also be achieved by using a chiral HPLC column on the final compounds derived from this compound. google.com

| Parameter | Specification | Purpose |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | To separate and quantify enantiomers. |

| Stationary Phase | Chiralpak IA | Provides a chiral environment for differential interaction with enantiomers. |

| Analyte Example | (S,E)-3-Hydroxy-7-(tritylthio)this compound | A chiral derivative of this compound. |

| Outcome | Confirmation of enantiomeric excess (>99%) | Verifies the stereochemical purity of the synthesis. |

Impurity profiling is critical for ensuring the quality and safety of any chemical compound. UHPLC-HRMS combines the superior separation efficiency of ultra-high-performance liquid chromatography with the precise mass identification capabilities of high-resolution mass spectrometry. This technique is ideal for detecting and identifying trace-level impurities that may be present alongside this compound after its synthesis.

For instance, in greener synthesis processes designed to produce derivatives like 4-methyl-hept-4-enoic acid from levulinic acid, mass spectrometry is used to confirm the identity of the product. aidic.it The fragmentation mechanisms of the target ions are analyzed to verify their structure. aidic.it A UHPLC-HRMS system would first separate the desired product from starting materials, by-products, and other impurities, after which HRMS provides highly accurate mass data for each separated component, allowing for the confident identification of impurities by comparing their exact mass to chemical databases. The fragmentation pattern (MS/MS) can further confirm the impurity's structure.

| Technique Component | Function | Application to this compound |

| UHPLC | High-efficiency separation | Separates this compound from structurally similar impurities and isomers. |

| HRMS | High-accuracy mass detection | Provides exact mass measurements (typically <5 ppm error) for molecular formula determination. |

| Example Ion | m/z 141 | Corresponds to the molecular ion of 4-methyl-hept-4-enoic acid, confirming its production. aidic.it |

| Overall Goal | Impurity Profiling | To detect, identify, and quantify impurities in a sample of this compound. |

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Spectroscopic methods are indispensable for determining the precise atomic connectivity and three-dimensional arrangement of atoms in molecules of this compound and its derivatives.

NMR spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry. For this compound, 1H and 13C NMR provide primary data on the carbon skeleton and the location of functional groups, while more advanced techniques are needed for stereochemical details.

Two-dimensional NMR techniques are essential for unambiguously assigning stereochemistry. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable as it detects spatial proximity between protons that are close in space but not necessarily connected through bonds.

This technique has been proposed as a key method for verifying the stereochemistry of complex this compound derivatives. For example, in (S,E)-3-Hydroxy-7-(tritylthio)this compound, a NOESY experiment can be used to confirm the (S)-configuration at the C3 position by observing correlations between specific protons, which provides definitive evidence of their relative orientation. The (E)-geometry of the double bond at C4 is confirmed via ¹H-NMR coupling constants.

| NMR Technique | Information Provided | Application Example |

| ¹H-NMR | Proton environment and coupling constants (J-values) | Confirms the (E)-geometry of the C4=C5 double bond via a large coupling constant (J ≈ 15.6 Hz). |

| NOESY | Through-space correlations between protons | Verifies the (S)-configuration at C3 by showing spatial proximity between the proton at C3 and specific protons on the adjacent carbons. |

With the advancement of computational chemistry, it is now common to predict NMR spectra using methods like Density Functional Theory (DFT). However, discrepancies between these computational predictions and experimental data can arise. Addressing these differences provides deeper insight into the molecule's behavior.

For derivatives of this compound, resolving such contradictions may involve re-evaluating the parameters used in the computational model. Key factors to consider include solvent effects, as different solvents (e.g., DMSO vs. CDCl₃) can influence chemical shifts. Dynamic effects, such as the conformational flexibility and rotameric equilibria of side chains, must also be accurately modeled to achieve a good match with experimental spectra. In related studies on similar molecules, computational and experimental data for parameters like activation energy have been compared, highlighting the substantial contribution of both enthalpy and entropy to the reaction barrier. acs.orgnih.gov This comparative approach is crucial for validating both the experimental results and the computational models.

| Factor | Influence on NMR Spectra | Resolution Strategy |

| Solvent Effects | Can alter the chemical shifts of protons and carbons. | Re-evaluate using DFT-NMR calculations with explicit or implicit solvent models (e.g., DMSO vs. CDCl₃). |

| Dynamic Effects | Conformational changes (rotameric equilibria) can lead to averaged signals in experimental spectra. | Incorporate dynamic averaging into computational models to better reflect the molecule's behavior in solution. |

| Computational Method | The level of theory and basis set can affect accuracy. | Compare different DFT functionals and basis sets to find the best fit for the experimental data. |

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-empirical chiroptical technique used to establish the absolute configuration of chiral molecules in solution. ull.es The method relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. nih.gov For molecules like this compound, which may lack a strong chromophore, derivatization is often necessary to apply certain ECD approaches, such as the exciton (B1674681) chirality method. ull.es

The determination of absolute configuration using ECD involves comparing the experimentally measured spectrum with a theoretically computed spectrum. nih.govresearchgate.net This process is typically performed using time-dependent density functional theory (TDDFT) calculations. researchgate.net The principle is straightforward: a close match between the experimental and the calculated ECD curve for a specific enantiomer allows for a reliable assignment of its absolute configuration. nih.gov

In research involving derivatives of this compound, such as (S,E)-3-Hydroxy-7-(tritylthio)this compound, ECD is a key method to experimentally confirm the stereochemical configuration at the chiral center. The analysis, often combined with other techniques like 2D-NMR, provides definitive proof of the molecule's three-dimensional structure.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elucidating the structure of compounds like this compound. tutorchase.com In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺) and various fragment ions. The pattern of these fragments provides a molecular fingerprint that aids in structural identification. tutorchase.commemphis.edu

The molecular weight of this compound (C₇H₁₂O₂) is 128.17 g/mol . Therefore, its mass spectrum is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 128.

The fragmentation of this compound is guided by the functional groups present—the carboxylic acid and the carbon-carbon double bond. For short-chain carboxylic acids, characteristic fragmentation patterns include the cleavage of bonds adjacent to the carbonyl group. libretexts.org Common fragmentations observed for carboxylic acids are the loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ peak, and the loss of a carboxyl group (•COOH), leading to an [M-45]⁺ peak. libretexts.org Another potential fragmentation for unsaturated compounds is the McLafferty rearrangement, a characteristic reaction of carbonyl compounds with an accessible gamma-hydrogen. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound (C₇H₁₂O₂)

| m/z Value | Ion | Description |

|---|---|---|

| 128 | [C₇H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 111 | [C₇H₁₁O]⁺ | Loss of hydroxyl radical (•OH) from the carboxylic acid group. libretexts.org |

| 83 | [C₆H₁₁]⁺ | Loss of carboxyl group (•COOH). libretexts.org |

| 73 | [C₃H₅O₂]⁺ | Cleavage at the beta-carbon relative to the carbonyl group. |

This table is based on general fragmentation principles for unsaturated carboxylic acids and the specific structure of this compound.

Optical Rotation Measurements for Chiral Purity Validation

Optical rotation is a fundamental property of chiral substances, which have the ability to rotate the plane of polarized light. drawellanalytical.com This property is measured using a polarimeter and is a critical parameter for validating the chiral purity of a sample. drawellanalytical.comanton-paar.com While techniques like chiral High-Performance Liquid Chromatography (HPLC) are often considered more accurate for determining enantiomeric ratios, optical rotation is a rapid and valuable legacy technique for assessing enantiomeric excess (ee). skpharmteco.com

The specific rotation [α] is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, solvent, concentration, and wavelength of light). anton-paar.com For a sample containing a mixture of enantiomers, the measured optical rotation is directly proportional to the enantiomeric excess. libretexts.org A racemic mixture (a 50:50 mixture of both enantiomers) is optically inactive as the rotations of the individual enantiomers cancel each other out. libretexts.org

The validation of chiral purity is essential in synthetic chemistry, particularly when one enantiomer has a desired biological activity and the other is inactive or exhibits different effects. skpharmteco.com In the synthesis of chiral molecules like derivatives of this compound, optical rotation measurements serve as a crucial checkpoint to confirm that the desired enantiomer has been produced with high purity. The optical purity, expressed as a percentage, is calculated by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer. libretexts.org

Table 2: Relationship Between Enantiomeric Composition and Optical Purity

| % Major Enantiomer | % Minor Enantiomer | Enantiomeric Excess (ee) | Optical Purity (%) |

|---|---|---|---|

| 100 | 0 | 100% | 100% |

| 90 | 10 | 80% | 80% |

| 75 | 25 | 50% | 50% |

| 60 | 40 | 20% | 20% |

This table illustrates the direct correlation between enantiomeric excess and optical purity, which is determined from optical rotation measurements. libretexts.org

Biochemical Pathways and Mechanistic Roles of Hept 4 Enoic Acid in Research Models

Metabolic Pathways Involving Hept-4-enoic Acid and its Acylcarnitine Derivatives

The catabolism of fatty acids is a critical process for energy production. Like other fatty acids, this compound is expected to undergo mitochondrial beta-oxidation. This process requires the transport of the fatty acid into the mitochondrial matrix and its activation to an acyl-CoA derivative.

The transport of fatty acids across the inner mitochondrial membrane is a well-characterized process known as the carnitine shuttle. While direct studies on this compound are not extensively documented, the general mechanism for medium-chain fatty acids provides a framework for its transport.

Fatty acids are first activated to their acyl-CoA esters in the cytoplasm. For transport into the mitochondria, these acyl-CoA molecules are converted to acylcarnitines by the enzyme carnitine palmitoyltransferase I (CPT-I), located on the outer mitochondrial membrane. The resulting acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT-II) converts the acylcarnitine back to acyl-CoA, which can then enter the β-oxidation pathway. Free carnitine is shuttled back to the cytoplasm by the same translocase.

Table 1: Key Components of the Carnitine Shuttle

| Component | Location | Function |

| Acyl-CoA Synthetase | Cytoplasm | Activates fatty acid to Acyl-CoA |

| Carnitine Palmitoyltransferase I (CPT-I) | Outer Mitochondrial Membrane | Converts Acyl-CoA to Acylcarnitine |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports Acylcarnitine into the matrix and Carnitine out |

| Carnitine Palmitoyltransferase II (CPT-II) | Inner Mitochondrial Membrane (Matrix side) | Converts Acylcarnitine back to Acyl-CoA |

The initial and obligatory step for the metabolism of this compound is its activation to the corresponding acyl-CoA derivative, hept-4-enoyl-CoA. This reaction is catalyzed by acyl-CoA synthetases (ACS). These enzymes utilize ATP to adenylate the fatty acid, which is then attacked by coenzyme A to form the thioester bond of the acyl-CoA.

The resulting hept-4-enoyl-CoA is the substrate for the enzymes of the β-oxidation pathway within the mitochondria. The β-oxidation of an unsaturated fatty acid like this compound requires additional enzymes to handle the double bond. Specifically, an isomerase is needed to convert the cis or trans double bond at an unfavorable position to a trans-Δ² double bond, which is a substrate for enoyl-CoA hydratase, the second enzyme of the β-oxidation spiral.

Role as a Precursor in Endogenous Signaling Molecule Biosynthesis

Current scientific literature does not provide direct evidence for this compound serving as a precursor for the biosynthesis of eicosanoids, prostaglandins, or thromboxane (B8750289) A2. The established precursors for these signaling molecules are 20-carbon polyunsaturated fatty acids, such as arachidonic acid. The potential for this compound to be elongated and desaturated to form these 20-carbon precursors has not been documented.

There is no direct scientific evidence to suggest that this compound is converted to eicosanoids. Eicosanoids are potent signaling molecules derived from the oxygenation of 20-carbon polyunsaturated fatty acids.

There is no direct scientific evidence to suggest that this compound is involved in the prostaglandin (B15479496) and thromboxane A2 pathways. These pathways utilize 20-carbon fatty acid precursors.

Enzyme Inhibition and Modulation Mechanisms

Specific research on the enzyme inhibition and modulation mechanisms of this compound is not available in the current body of scientific literature. However, studies on a structurally similar compound, pent-4-enoic acid, have shown inhibitory effects on fatty acid oxidation. It is plausible that this compound could exhibit similar properties, but this remains to be experimentally verified.

Histone Deacetylase (HDAC) Inhibition by this compound Derivatives

The inhibition of histone deacetylases (HDACs) is a critical mechanism in epigenetic regulation and a target for therapeutic intervention in various diseases, including cancer. mdpi.com Short-chain fatty acids are a known class of HDAC inhibitors. mdpi.com Research into odd-chain fatty acids has identified several, including heptanoic acid (the saturated counterpart to this compound), as novel inhibitors of HDAC6. nih.gov The general mechanism for many HDAC inhibitors involves a pharmacophore model consisting of a cap, a linker, and a crucial zinc-binding group (ZBG) that interacts with the zinc ion in the enzyme's active site. mdpi.comnih.gov

Zinc-dependent HDACs rely on a Zn2+ ion for their catalytic activity. nih.gov The active site contains a narrow cleft leading to this zinc ion, which is the primary target for a wide range of inhibitors. nih.gov A key feature of potent HDAC inhibitors is the presence of a functional group, known as a ZBG, that chelates or coordinates with this zinc ion. nih.govpreprints.org Common ZBGs include hydroxamic acids, carboxylic acids, and benzamides. nih.gov For short-chain fatty acids that act as HDAC inhibitors, the carboxylic acid group can serve as the ZBG, interacting with the active site zinc ion. nih.gov While direct studies on this compound derivatives are limited, the inhibitory activity of similar fatty acids, such as heptanoic acid, suggests a mechanism where the aliphatic chain length facilitates binding to HDAC6 residues, which is important for their inhibitory potential. nih.gov

Inhibition of HDACs disrupts the balance of histone acetylation, which is maintained by the opposing actions of histone acetyltransferases (HATs) and HDACs. nih.gov This disruption typically leads to an increase in the global levels of histone acetylation, a state known as hyperacetylation. nih.govnih.gov For example, treatment of cells with HDAC inhibitors like sodium butyrate (B1204436) results in a significant increase in the acetylation of histone H3 and a striking rise in polyacetylated forms of histone H4. nih.gov This hyperacetylation neutralizes the positive charge of lysine (B10760008) residues on histones, weakening their interaction with DNA and leading to a more open chromatin structure that can alter gene expression. nih.gov Studies on various odd-chain fatty acids have shown that their HDAC6 inhibitory activity corresponds with an increased acetylation of α-tubulin, a non-histone substrate of HDAC6, in a dose-dependent manner in cancer cell lines. nih.gov

Modulation of Enzyme Activity in Specific Biochemical Processes

While specific research detailing the modulation of other enzymes by this compound is not widely available, the structurally similar compound pent-4-enoic acid is known to inhibit fatty acid oxidation. nih.gov This suggests that unsaturated medium-chain fatty acids can potentially interfere with metabolic pathways involving lipid metabolism.

Mechanistic Studies of Oxidative Stress Products and Cellular Responses

Oxidative stress can lead to the fragmentation of polyunsaturated fatty acids (PUFAs), generating reactive molecules that play a role in cellular signaling and pathology. nih.gov

One significant product derived from the oxidative cleavage of docosahexaenoate (DHA), an abundant omega-3 PUFA in retinal cells, is the reactive α,β-unsaturated aldehyde, 4-hydroxy-7-oxothis compound (HOHA) lactone. nih.govnih.gov This process is a key event in the pathogenesis of conditions like age-related macular degeneration (AMD). nih.gov The formation of HOHA lactone is part of a vicious cycle where its presence fosters the production of reactive oxygen species, which in turn promotes further oxidative cleavage of DHA to generate more HOHA lactone. nih.govnih.gov

The HOHA lactone generated from DHA oxidation is cytotoxic and has been shown to be a potent inducer of apoptosis in retinal pigment epithelial (RPE) cells. nih.gov This programmed cell death is initiated through the activation of the intrinsic apoptotic pathway. nih.govnih.gov The pro-apoptotic activity of HOHA lactone is significantly greater than that of aldehydes derived from omega-6 fatty acids, highlighting a specific mechanistic role for this DHA-derived product in RPE cell death. nih.gov

Interactive Data Table: Cellular Effects of HOHA Lactone

| Compound/Stimulus | Cell Type | Observed Effect | Pathway | Reference |

|---|---|---|---|---|

| HOHA Lactone | ARPE-19, hRPE | Cytotoxicity, Apoptosis | Intrinsic Pathway | nih.govnih.gov |

| HOHA Lactone | ARPE-19, hRPE | Production of Reactive Oxygen Species | Oxidative Stress | nih.gov |

Table of Chemical Compounds

| Compound Name |

|---|

| (E)-hept-4-enoic acid |

| 4-hydroxy-7-oxothis compound |

| 4-hydroxy-7-oxothis compound lactone |

| Acetyl-CoA |

| Belinostat |

| Butyrate |

| Chidamide |

| Docosahexaenoic acid (DHA) |

| Heptanoic acid |

| This compound |

| Nonanoic acid |

| Panobinostat |

| Pentadecanoic acid |

| Pent-4-enoic acid |

| Propionate |

| Romidepsin |

| Sodium butyrate |

| Suberoylanilide hydroxamic acid (SAHA; Vorinostat) |

| Undecanoic acid |

| Valeric acid |

| Valproic acid |

Exploration of Structure-Activity Relationships in Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For this compound, key structural features that dictate its interaction with biological systems include the geometry of the double bond (stereochemistry) and the presence of the carboxylic acid functional group.

The cis isomer introduces a distinct kink in the hydrocarbon chain, leading to a more compact molecular structure. In contrast, the trans isomer has a more linear and extended conformation, similar to that of a saturated fatty acid. These conformational differences significantly influence how each isomer is recognized and processed by enzymes involved in fatty acid metabolism.

For instance, enzymes such as acyl-CoA synthetases and those of the β-oxidation pathway often exhibit stereospecificity. The active sites of these enzymes are shaped to accommodate substrates with a particular geometry. It is plausible that the cis and trans isomers of this compound would display different affinities and reaction rates with these enzymes. The "kink" in the cis isomer may hinder its optimal binding to an active site designed for linear fatty acids, potentially leading to a slower rate of metabolism compared to its trans counterpart.

The table below illustrates the hypothetical differential interaction of this compound stereoisomers with a generic fatty acid metabolizing enzyme, based on general principles of enzyme-substrate recognition.

| Isomer Configuration | Molecular Shape | Postulated Enzyme Interaction | Hypothetical Metabolic Rate |

| cis (Z)-hept-4-enoic acid | Bent | Suboptimal fit in active sites preferring linear substrates | Slower |

| trans (E)-hept-4-enoic acid | Linear | Favorable fit in active sites accommodating linear chains | Faster |

This table is illustrative and based on general principles of stereochemistry in enzyme kinetics, as specific data for this compound is not available.

Furthermore, the incorporation of these isomers into cell membranes would likely have differing effects on membrane fluidity. The bent structure of the cis isomer would disrupt the tight packing of phospholipid tails, thereby increasing membrane fluidity. Conversely, the linear trans isomer would integrate more readily into the membrane, having a lesser effect on or even decreasing fluidity, which in turn can affect the function of membrane-bound proteins.

The primary functional group of this compound is the carboxylic acid (-COOH) group. This group is pivotal to its biochemical activity, conferring upon it the properties of an acid and a polar head that dictates its behavior in aqueous environments and its ability to be activated for metabolism.

At physiological pH, the carboxylic acid group is deprotonated to form a carboxylate anion (-COO⁻). This negative charge is crucial for its interaction with a variety of proteins, including transporters that facilitate its movement across cell membranes and enzymes that catalyze its metabolic conversion. The initial step in the metabolism of most fatty acids is their activation to a thioester with coenzyme A, a reaction that occurs at the carboxyl group.

Modification of this functional group would drastically alter the biological activity of this compound. For example, esterification of the carboxyl group to form a methyl or ethyl ester would neutralize its negative charge and increase its lipophilicity. This change would affect its solubility, its transport across membranes, and its ability to be recognized by enzymes that act on free fatty acids. Such a modification would likely prevent its participation in β-oxidation unless first hydrolyzed back to the free fatty acid.

The table below outlines the predicted impact of modifying the carboxyl group on the biochemical properties of this compound.

| Compound | Functional Group | Polarity | Interaction with Acyl-CoA Synthetase | Predicted Metabolic Fate |

| This compound | Carboxylic acid (-COOH) | High | Substrate | β-oxidation |

| Methyl hept-4-enoate | Methyl ester (-COOCH₃) | Low | Not a substrate | No direct entry into β-oxidation |

| Hept-4-enamide | Amide (-CONH₂) | Moderate | Not a substrate | No direct entry into β-oxidation |

This table presents a hypothetical structure-activity relationship based on the known roles of functional groups in fatty acid metabolism, as specific comparative studies on this compound derivatives are not available.

Advanced Research Applications of Hept 4 Enoic Acid

Applications in Advanced Organic Synthesis as a Building Block

The chemical reactivity of hept-4-enoic acid, particularly its double bond and carboxylic acid functional group, makes it a valuable intermediate in the synthesis of more complex chemical structures.

Intermediate for the Synthesis of Complex Molecules

This compound and its derivatives serve as crucial intermediates in the total synthesis of various complex natural products. The structural motif of 3-hydroxy-7-mercapto-hept-4-enoic acid is a key component of several cyclic depsipeptides with significant biological activity, including the antiproliferative natural products FK228, FR901375, and spiruchostatins. In these syntheses, the this compound backbone provides a foundational structure that is further elaborated to achieve the final complex molecule.

A notable example is the synthesis of largazole (B1674506), a potent histone deacetylase (HDAC) inhibitor with selective cytotoxic activities against human cancer cell lines. The synthesis of largazole involves the use of a protected form of a this compound derivative, specifically (S,E)-3-Hydroxy-7-(tritylthio)this compound. contaminantdb.ca This intermediate is essential for constructing the macrocyclic structure of largazole. Similarly, this same building block is a key intermediate in the synthesis of the HDAC inhibitor Thailandepsin B. contaminantdb.ca The use of this compound derivatives in the synthesis of such complex molecules highlights their importance as versatile starting materials in modern organic chemistry. ontosight.ai

Precursor for Specialized Chemical Entities in Pharmaceutical and Agrochemical Research

The this compound framework is a valuable scaffold for the development of new chemical entities with potential applications in the pharmaceutical and agrochemical sectors. Its structure can be modified to create a diverse range of molecules with specific biological activities. For instance, derivatives of this compound are being investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiaidic.it

In pharmaceutical research, compounds containing the this compound moiety are explored as potential drug candidates. cymitquimica.com For example, thioether derivatives synthesized from this compound precursors are of interest for their potential therapeutic applications. contaminantdb.ca In the agrochemical industry, related structures like hept-6-enoic acid are used as starting materials for the synthesis of pesticides, herbicides, and insecticides, suggesting a similar potential for this compound derivatives. The development of greener synthetic processes, such as the Wittig reaction to produce 4-methyl-hept-4-enoic acid from biomass-derived levulinic acid, further enhances its utility as a precursor for valuable chemicals.

Integration into Polymer Chemistry and Material Science Research

The unsaturation present in the this compound backbone provides a reactive site for polymerization, making it a candidate for integration into polymer chemistry and material science.

Incorporation into Polymer Matrices for Functional Enhancement

This compound and its derivatives can be incorporated into polymer chains to modify and enhance the properties of the resulting materials. The double bond allows for addition polymerization, and the carboxylic acid group can be used for condensation polymerization or for grafting onto existing polymer backbones. Derivatives such as (4E)-6-methylthis compound are noted for their potential in polymerization reactions.

The introduction of functional groups through this compound derivatives can impart specific functionalities to the polymer. For example, incorporating thioether groups, which can be derived from modified this compound, into polymer chains has been shown to improve certain material properties. contaminantdb.ca These functionalized polymers can have applications in advanced materials and specialty chemicals.

Development of New Materials with Tailored Mechanical and Thermal Properties

The integration of this compound-based monomers into polymers can lead to the development of new materials with customized physical characteristics. Research has indicated that incorporating specific functional groups from this compound derivatives can enhance the mechanical and thermal stability of polymers. contaminantdb.ca For instance, the inclusion of thioether functionalities has been linked to improved thermal stability and mechanical strength, making these materials suitable for high-performance applications. contaminantdb.ca Alkenoic acids, including a derivative of this compound, are considered promising green polymer precursors. While specific data on the mechanical and thermal properties of polymers derived solely from this compound is not extensively documented in publicly available literature, the principles of polymer science suggest that its structure can be leveraged to tailor material properties.

| Monomer Derivative | Potential Polymer Property Enhancement | Reference |

| (S,E)-3-Hydroxy-7-(tritylthio)this compound | Improved thermal stability and mechanical strength via thioether groups | contaminantdb.ca |

| 4-methyl-hept-4-enoic acid | Green polymer precursor | |

| (4E)-6-methylthis compound | Potential for polymerization due to unsaturation |

Radioligand Development for Receptor Studies

A significant application of this compound is in the structure of complex molecules used as probes in pharmacological research, particularly in the study of cell receptors. A prominent example is the compound AH23848, which incorporates a (4Z)-hept-4-enoic acid chain.

AH23848 is a potent and specific antagonist of the thromboxane (B8750289) A2 receptor. Thromboxane A2 is a lipid mediator involved in various physiological and pathological processes, including blood platelet aggregation and vasoconstriction. By blocking the thromboxane A2 receptor, AH23848 serves as a valuable research tool to investigate the role of this receptor in various diseases.

Furthermore, research has shown that AH23848 can also block the prostaglandin (B15479496) E₂ (PGE₂) subtype 4 (EP₄) receptor. This was demonstrated in studies on airway epithelial cells, where AH23848 attenuated the cellular response to oxidative stress, suggesting the involvement of the EP₄ receptor. The use of molecules like AH23848, containing the this compound structure, is crucial for elucidating the complex signaling pathways of prostanoid receptors and identifying potential new therapeutic targets.

| Compound Name | Structure Includes | Target Receptor(s) | Application |

| AH23848 | (4Z)-hept-4-enoic acid | Thromboxane A2 receptor, Prostaglandin E₂ (EP₄) receptor | Research tool for studying receptor function and pathophysiology |

Synthesis of Labeled this compound Derivatives for Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology for characterizing receptor-ligand interactions, determining receptor density (Bmax), and the affinity (Kd) of a ligand for a receptor. nih.gov These assays often utilize radiolabeled ligands that can be detected and quantified at very low concentrations. nih.gov